N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide
Overview
Description
N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide, also known as N-AMPTBP, is a synthetic molecule that has recently been used in a variety of scientific research applications. It has been used in studies related to the synthesis of organic compounds, the mechanism of action of certain drugs, and biochemical and physiological effects.
Scientific Research Applications
N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide has been used in a variety of scientific research applications. It has been used as a model compound in studies related to the synthesis of organic compounds, as well as in studies related to the mechanism of action of certain drugs. It has also been used in studies related to biochemical and physiological effects.
Mechanism Of Action
N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide is believed to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are hormones that play an important role in inflammation and pain. By inhibiting the activity of COX, N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide is thought to reduce inflammation and pain.
Biochemical And Physiological Effects
N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide has been shown to have anti-inflammatory and analgesic effects in animal studies. It has also been shown to have anti-cancer effects in cell culture studies. In addition, N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide has been found to have anti-bacterial, anti-fungal, and anti-viral effects in laboratory studies.
Advantages And Limitations For Lab Experiments
N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide has several advantages for use in laboratory experiments. It is relatively stable, and can be stored for long periods of time without degradation. It is also relatively easy to synthesize, and can be synthesized in large quantities. However, N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide is not approved for use in humans, and it is not known if it is safe for humans.
Future Directions
There are a number of potential future directions for research on N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide. One potential direction is to further investigate the biochemical and physiological effects of N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide, including its effects on inflammation, pain, and cancer. Another potential direction is to investigate the potential therapeutic uses of N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide in humans. Additionally, further research could be conducted to investigate the potential for N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide to interact with other drugs, and to determine the optimal dosage for use in humans. Finally, further research could be conducted to develop more efficient and cost-effective methods for synthesizing N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide.
properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(4-tert-butylphenoxy)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-13-12-16(21)8-11-18(13)22-19(23)14(2)24-17-9-6-15(7-10-17)20(3,4)5/h6-12,14H,21H2,1-5H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGLNABKFAYUKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C(C)OC2=CC=C(C=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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